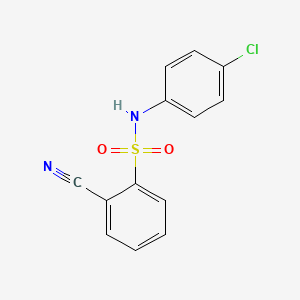
N-(4-chlorophenyl)-2-cyanobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-cyanobenzenesulfonamide is a useful research compound. Its molecular formula is C13H9ClN2O2S and its molecular weight is 292.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.0073264 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photooxidation and Chemical Transformation
N-(4-chlorophenyl)-2-cyanobenzenesulfonamide, and its related compounds, are involved in photooxidation processes. Studies reveal that upon irradiation, aqueous solutions of this chemical and its analogs produce chloronitrosobenzene and chloronitrobenzene, indicating its role in generating nitroso- and nitro-products through photooxidation. This property is significant for understanding the compound's behavior in environmental contexts and its potential for creating derivatives through light-induced reactions (Miller & Crosby, 1983).
Antimicrobial Agents
Derivatives of this compound have been explored for their antimicrobial properties. The synthesis and evaluation of thiol-activated sources of sulfur dioxide (SO₂) from 2,4-dinitrophenylsulfonamides show significant potency against Mycobacterium tuberculosis, outperforming standard clinical agents. This opens avenues for its application as a promising antimycobacterial agent (Malwal et al., 2012).
Antibacterial Activity
Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized and demonstrated promising activity against anaerobic Gram-positive bacterial strains. This research indicates the potential of this compound derivatives in developing new antibacterial agents (Sławiński et al., 2013).
Green Chemistry Applications
The compound and its derivatives have been utilized in green chemistry, showcasing their role in selective acylation reactions. N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents, enabling selective protection and acylation in water, aligning with sustainable chemistry principles (Ebrahimi et al., 2015).
Advanced Oxidation Processes
In environmental science, the combination of sonolysis and ozonolysis, involving compounds related to this compound, has been investigated for the degradation of organic contaminants in water. This research provides insights into using advanced oxidation processes for water treatment and pollution remediation (Weavers et al., 1998).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The nature of these interactions and the resulting changes would depend on the specific targets of the compound .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of downstream effects
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on factors such as their chemical structure and the route of administration
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of N-(4-chlorophenyl)-2-cyanobenzenesulfonamide can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-cyanobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-11-5-7-12(8-6-11)16-19(17,18)13-4-2-1-3-10(13)9-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDPLCHQRXHZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
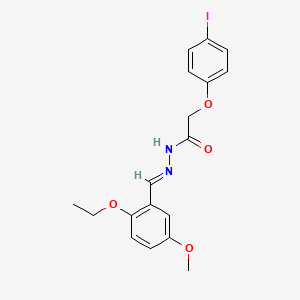
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5592910.png)
![2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592912.png)
![N-{[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5592920.png)
![9-(2,3-difluoro-4-methylbenzyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592934.png)
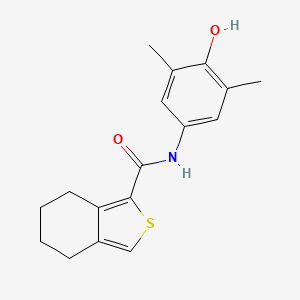
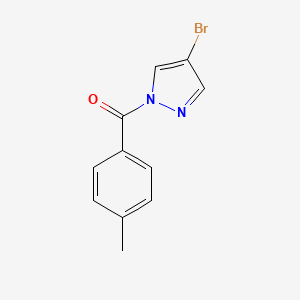
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]acetamide](/img/structure/B5592966.png)
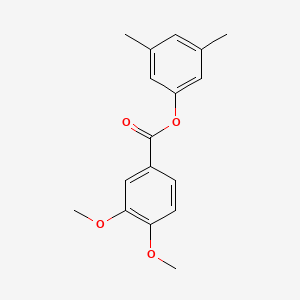
![({5-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5592985.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5592991.png)
![3-{1-methyl-2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5592996.png)
![N-(2-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5592999.png)
![7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5593000.png)
